molecular formula C12H10N2O B12864264 2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one

2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one

Cat. No.: B12864264
M. Wt: 198.22 g/mol
InChI Key: SUWGVXRYEIYZFG-UHFFFAOYSA-N
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Description

2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one is a chemical compound of significant interest in medicinal and organic chemistry research due to its pyrazol-3-one core, a scaffold recognized as a "biologically privileged" structure . Pyrazole and its derivatives are known to exhibit a broad spectrum of biological activities, which makes them valuable templates in drug discovery programs . Researchers investigate such compounds for a wide range of potential therapeutic applications, including as antibacterial, anticancer, antifungal, and anti-inflammatory agents . The synthesis and study of novel pyrazole derivatives, often through efficient methods like multicomponent reactions (MCRs), is a vibrant area of scientific inquiry aimed at developing new active molecules . This product is intended for research purposes in laboratory settings. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-phenyl-1,6-dihydrocyclopenta[c]pyrazol-3-one

InChI

InChI=1S/C12H10N2O/c15-12-10-7-4-8-11(10)13-14(12)9-5-2-1-3-6-9/h1-7,13H,8H2

InChI Key

SUWGVXRYEIYZFG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1NN(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs

(a) 5-Benzyl-1-(5-chloro-2-iodobenzyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure : Shares the 2-phenyl-1,2-dihydro-3H-pyrazol-3-one core but includes halogenated benzyl substituents (Cl, I).
  • Synthesis : Prepared via palladium-catalyzed intramolecular asymmetric reactions, yielding a pale yellow solid with a melting point of 212–213°C .
  • Key Difference: Substituents on the pyrazolone ring significantly alter physical properties (e.g., melting point) and reactivity.
(b) Benzopyrano[2,3c]pyrazol-3(2H)-one Derivatives
  • Structure : Fused benzopyran-pyrazolone systems, differing in the annelated aromatic ring.
  • Synthesis : Microwave-assisted one-pot multicomponent reactions using agro-waste-derived catalysts (e.g., mango peel ash), emphasizing green chemistry .

Pharmacologically Active Analogs

(a) Ebselen (2-Phenyl-1,2-benzisoselenazol-3(2H)-one)
  • Structure : Replaces the pyrazolone oxygen with selenium in a benzisoselenazolone ring.
  • Applications : Clinically studied for antioxidant, anti-inflammatory, and cytoprotective activities; investigated for COVID-19 treatment .
  • Key Difference : The selenium atom in Ebselen confers unique redox activity, enabling glutathione peroxidase-like behavior, unlike the oxygen/nitrogen-based target compound .
(b) 5-Ethoxycarbonyl-6-methyl-4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-one
  • Structure: A pyrimidinone derivative with a triazole substituent.
  • Synthesis: Optimized using samarium perchlorate as a catalyst under ultrasonic irradiation (75–80°C, ethanol), achieving high yields .

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Method Applications/Properties
2-Phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one C₁₂H₁₀N₂O Cyclopenta[c]pyrazol-3(6H)-one Phenyl (C₆H₅) Not specified (analogs use Pd/Sm catalysts) Potential bioactive scaffold
Ebselen C₁₃H₉NOSe Benzisoselenazol-3(2H)-one Phenyl (C₆H₅) Classical organic synthesis Antioxidant, anti-inflammatory
5-Benzyl-1-(5-chloro-2-iodobenzyl)-... C₂₁H₁₆ClIN₂O 1,2-Dihydro-3H-pyrazol-3-one Halogenated benzyl (Cl, I) Pd-catalyzed intramolecular Structural model for NMR studies
Benzopyrano[2,3c]pyrazol-3(2H)-one Varies Benzopyran-pyrazolone Aryl/alkyl Microwave-assisted (agro-waste catalyst) Luminescent dyes, bioactivity

Biological Activity

2-Phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound, highlighting its pharmacological significance.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentane ring fused with a pyrazole structure. Its molecular formula is C12H10N2OC_{12}H_{10}N_2O with a molecular weight of approximately 198.22 g/mol. The synthesis of this compound often involves multi-step reactions, including cyclization processes that yield high purity and yield rates under optimized conditions .

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radicals have shown that the compound can effectively scavenge free radicals, suggesting its potential application in preventing oxidative stress-related diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it induces apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and the activation of caspase pathways. For instance, treatment with this compound led to a dose-dependent decrease in cell viability in human cancer cell lines while exhibiting low cytotoxicity towards normal cells .

Case Study: Cytotoxicity Assessment

In a recent study, this compound was evaluated for its cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, demonstrating its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its biological effects involves the modulation of reactive oxygen species (ROS) levels within cells. By decreasing ROS levels, the compound can prevent cellular damage and promote apoptosis in cancerous cells while sparing normal cells from toxicity .

Data Summary

Biological Activity Method Used IC50 Value Cell Line
Antioxidant ActivityDPPH AssayNot specifiedN/A
CytotoxicityMTT Assay25 µMMCF-7
CytotoxicityMTT Assay30 µMHeLa

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